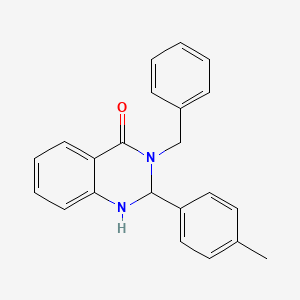
3-benzyl-2-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-2-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that belongs to the quinazolinone family. This compound has been extensively studied for its potential use in drug development due to its various pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 3-benzyl-2-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been shown to interact with various molecular targets such as GABA receptors, voltage-gated calcium channels, and adenosine receptors. These interactions are believed to contribute to its pharmacological effects.
Biochemical and Physiological Effects
3-benzyl-2-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to possess various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has antitumor effects by inducing apoptosis in cancer cells. In addition, it has been shown to have anticonvulsant and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-benzyl-2-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in high yields with high purity. Another advantage is that it possesses various pharmacological properties, making it a potential candidate for drug development. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to optimize its pharmacological effects. Another limitation is that it may have potential side effects that need to be further studied.
Zukünftige Richtungen
There are several future directions for the study of 3-benzyl-2-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone. One direction is to further study its mechanism of action to optimize its pharmacological effects. Another direction is to study its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it can be further studied for its potential use in treating other diseases such as cancer, epilepsy, and pain.
Synthesemethoden
The synthesis of 3-benzyl-2-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone involves the condensation of 4-methylbenzaldehyde and benzylamine in the presence of acetic acid. The resulting intermediate is then reacted with anthranilic acid in the presence of a base to form the final product. This method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
3-benzyl-2-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential use in drug development. It has been shown to possess various pharmacological properties such as anti-inflammatory, antitumor, anticonvulsant, and analgesic effects. In addition, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-benzyl-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-16-11-13-18(14-12-16)21-23-20-10-6-5-9-19(20)22(25)24(21)15-17-7-3-2-4-8-17/h2-14,21,23H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOFORLMMGWSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5223467.png)
![N-(3-methylphenyl)-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5223482.png)


![1-(3-methylphenyl)-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5223496.png)
![3-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5223499.png)
![11-(3,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5223503.png)

![3-[(4-methoxybenzoyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B5223529.png)

![4-allyl-1-[3-(2-chloro-4-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5223543.png)

